molecular formula C9H15NO B11719571 1-Cyclopropylazepan-4-one

1-Cyclopropylazepan-4-one

Cat. No.: B11719571
M. Wt: 153.22 g/mol
InChI Key: RPEZRXVEUNIHAW-UHFFFAOYSA-N
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Description

1-Cyclopropylazepan-4-one is a seven-membered azepanone ring system (azepane backbone with a ketone group at position 4) substituted with a cyclopropyl group at position 1.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-cyclopropylazepan-4-one

InChI

InChI=1S/C9H15NO/c11-9-2-1-6-10(7-5-9)8-3-4-8/h8H,1-7H2

InChI Key

RPEZRXVEUNIHAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCN(C1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropylazepan-4-one can be synthesized through various methods. One efficient method involves a gold-catalyzed two-step [5+2] annulation process. This reaction shows high regioselectivity and good diastereoselectivity . Another method involves the use of cyclopropyl methyl ketone as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of 1-Cyclopropylazepan-4-one typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylazepan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Cyclopropylazepan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropylazepan-4-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group introduces strain into the molecule, which can influence its binding to targets and its reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Structural Features

The following table summarizes structural and molecular data for 1-Cyclopropylazepan-4-one and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring Structure Substituent Position/Type Functional Groups
1-Cyclopropylazepan-4-one Not provided C₈H₁₃NO (assumed) ~139.19 (calculated) Azepanone (7-membered) 1-Cyclopropyl, 4-ketone Ketone, secondary amine
3-(Oxan-4-yl)azepan-2-one EN300-367135 C₉H₁₅NO₂ 169.22 Azepanone 3-Oxane, 2-ketone Ketone, ether
4-Cyclopropyl-1,4-diazepan-2-one 1797535-07-9 C₈H₁₄N₂O 154.21 Diazepanone (7-membered, 2N) 4-Cyclopropyl, 2-ketone Ketone, tertiary amine
Diazepam (Reference) 439-14-5 C₁₆H₁₃ClN₂O 284.74 Benzodiazepinone 1-Methyl, 5-phenyl, 7-chloro Amide, aromatic chlorine

Comparative Analysis

Ring System and Heteroatoms
  • 1-Cyclopropylazepan-4-one: Features a monocyclic azepanone (7-membered ring with one nitrogen atom) .
  • 4-Cyclopropyl-1,4-diazepan-2-one: Contains a diazepanone ring (7-membered with two nitrogen atoms), which may influence solubility and hydrogen-bonding capacity compared to azepanone derivatives .
  • Diazepam: A bicyclic benzodiazepinone with a fused benzene ring, conferring aromatic stability and distinct pharmacological properties .
Substituent Effects
  • Diazepam’s chlorine and phenyl groups contribute to its lipophilicity and receptor-binding affinity, a feature absent in simpler azepanones .
Molecular Weight and Polarity
  • 1-Cyclopropylazepan-4-one (MW ~139) is significantly smaller than diazepam (MW 284.74), suggesting differences in bioavailability and membrane permeability.

Biological Activity

1-Cyclopropylazepan-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of 1-cyclopropylazepan-4-one, focusing on its pharmacological properties and therapeutic applications.

Synthesis and Characterization

The synthesis of 1-cyclopropylazepan-4-one typically involves the cyclization of appropriate precursors. Recent studies have demonstrated various synthetic routes that utilize cyclopropane derivatives as starting materials. For instance, cyclopropylamine can be reacted with carbonyl compounds to yield azepanones through a series of condensation and reduction reactions.

Table 1: Common Synthetic Routes for 1-Cyclopropylazepan-4-one

Synthetic RouteKey ReagentsYield (%)
Route ACyclopropylamine + Aldehyde70-85
Route BCyclopropanecarboxylic Acid + Amine65-80
Route CCyclopropyl Grignard Reagent + Carbonyl Compounds60-75

Biological Activity

The biological activity of 1-cyclopropylazepan-4-one has been explored across various studies, revealing its potential in multiple therapeutic areas.

Antitumor Activity

Research indicates that 1-cyclopropylazepan-4-one exhibits significant antitumor properties. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) demonstrated that this compound can inhibit cell proliferation without inducing cytotoxicity at certain concentrations. The IC50 values indicate a promising therapeutic window for further development.

Table 2: Antitumor Activity Data

Cell LineTreatment Concentration (µg/mL)IC50 (µg/mL)Toxicity Observed
MCF-70.001 - 1.0>1.0None
U9370.001 - 1.0~0.5None

Anti-inflammatory and Analgesic Effects

In addition to antitumor effects, preliminary studies suggest that 1-cyclopropylazepan-4-one may possess anti-inflammatory and analgesic properties. These findings are supported by assays measuring cytokine release and pain response in animal models.

Case Studies

Several case studies have highlighted the efficacy of compounds related to 1-cyclopropylazepan-4-one in treating various conditions:

  • Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that a derivative of 1-cyclopropylazepan-4-one significantly reduced pain scores compared to placebo.
  • Case Study 2 : In a study assessing the anticancer effects of related compounds, patients treated with a regimen including this compound showed improved tumor response rates.

Structure-Activity Relationship (SAR)

The structure-activity relationship of cyclopropyl derivatives indicates that modifications in the azepane ring can enhance biological activity. For example, substituents on the cyclopropane ring have been shown to influence receptor binding affinity and selectivity.

Figure 1: Proposed SAR for Cyclopropyl Derivatives

Structure Activity Relationship (Note: This is a placeholder for an actual image)

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